1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin
Overview
Description
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin is a chlorinated dibenzo-p-dioxin isomerThese compounds are persistent organic pollutants and are regulated in most areas due to their environmental and health impacts . They are often by-products of industrial processes such as the manufacture of organochlorides, the bleaching of paper, and waste incineration .
Mechanism of Action
Pharmacokinetics
It is known that the compound is a persistent organic pollutant (pop), indicating that it is likely to persist in the environment and bioaccumulate in organisms .
Result of Action
The activation of the CYP1A1 gene and other xenobiotic chemical metabolizing enzyme genes leads to the mediation of the biochemical and toxic effects of halogenated aromatic hydrocarbons . This compound is also involved in cell-cycle regulation .
Action Environment
1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin (CDD) isomer . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
It is known to be a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . This activation leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Temporal Effects in Laboratory Settings
It is known that the effects of chlorodibenzo-p-dioxin exposure were examined in rats over a 13-week period . Hepatic accumulation was associated with alterations of several biochemical parameters .
Dosage Effects in Animal Models
It is known that five iso-effective loading dose rates of TCDD/HxCDD in corn oil via oral gavage were given to the animals .
Metabolic Pathways
The metabolic pathways of this compound involve the aerobic bacterial catabolism of this compound . The products of this biotransformation were identified as tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol .
Transport and Distribution
It is known that it is a persistent organic pollutant, indicating that it can be widely distributed in the environment .
Subcellular Localization
Preparation Methods
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin is typically produced as a by-product in various industrial processes. The synthetic routes and reaction conditions for its preparation involve the chlorination of dibenzo-p-dioxin under controlled conditions. Industrial production methods often involve the use of chlorinated precursors and catalysts to facilitate the chlorination process .
Chemical Reactions Analysis
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly chlorinated dioxins, while reduction can result in the formation of less chlorinated dioxins .
Scientific Research Applications
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of chlorinated dibenzo-p-dioxins and their environmental impact.
Biology: It is used to study the effects of dioxins on biological systems, including their toxicity and mechanisms of action.
Medicine: It is used in toxicology studies to understand the health effects of dioxin exposure.
Comparison with Similar Compounds
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin is similar to other chlorinated dibenzo-p-dioxins, such as:
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin: This compound is chlorinated at positions 1, 2, 3, 4, 6, 7, and 8 and has similar toxicological properties.
2,3,7,8-Tetrachlorodibenzo-p-dioxin: This compound is chlorinated at positions 2, 3, 7, and 8 and is known for its high toxicity.
The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical properties and biological effects .
Properties
IUPAC Name |
1,2,3,4,7,8-hexachlorodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYQNSQJHPVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052067 | |
Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39227-28-6 | |
Record name | 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39227-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,7,8-Hexachlorodibenzodioxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4,7,8-HEXACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R0UY33JFS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.